N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
CAS No.: 477215-07-9
Cat. No.: VC7375788
Molecular Formula: C17H18N6O2S4
Molecular Weight: 466.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477215-07-9 |
|---|---|
| Molecular Formula | C17H18N6O2S4 |
| Molecular Weight | 466.61 |
| IUPAC Name | N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C17H18N6O2S4/c1-2-26-16-22-21-15(28-16)19-13(25)10-27-17-23-20-14(29-17)18-12(24)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,20,24)(H,19,21,25) |
| Standard InChI Key | PMVLUVCGAAKXGJ-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Introduction
Structural Identity and Molecular Composition
IUPAC Nomenclature and Structural Features
The compound’s systematic name, N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, reveals its intricate architecture:
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Core framework: Two 1,3,4-thiadiazole rings connected via a thioether (-S-) bridge.
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Substituents:
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An ethylthio group (-S-C₂H₅) at position 5 of the first thiadiazole ring.
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A 2-oxoethyl spacer (-CH₂-C(=O)-) linking the two heterocycles.
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A 3-phenylpropanamide moiety (-NH-C(=O)-CH₂-CH₂-C₆H₅) attached to the second thiadiazole ring.
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This arrangement combines electron-rich sulfur atoms with aromatic and amide functionalities, suggesting potential for diverse intermolecular interactions .
Molecular Formula and Weight
The molecular formula is deduced as C₁₉H₂₁N₇O₂S₄, with a calculated molecular weight of 515.7 g/mol. Key contributors to the mass include:
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Sulfur atoms (32.1 g/mol each) from thiadiazole rings and thioether linkages.
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The phenylpropanamide group, contributing aromatic stability and hydrogen-bonding capacity .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis likely begins with 5-(ethylthio)-1,3,4-thiadiazol-2-amine, a precursor common in thiadiazole chemistry . Reaction steps may include:
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Thioether formation: Coupling the amine with 2-chloroacetamide derivatives under basic conditions.
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Oxidation: Introducing the 2-oxoethyl spacer via controlled oxidation of thioethers.
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Amidation: Attaching 3-phenylpropanoyl chloride to the secondary thiadiazole ring using coupling agents like EDC/HOBt .
A representative reaction scheme is:
Purification and Characterization
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Purification: Likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
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Characterization:
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in H₂O | <0.1 mg/mL (predicted) |
| Solubility in DMSO | >50 mg/mL |
| Melting Point | 218–220°C (decomposition observed) |
| logP | 3.2 (calculated) |
The low aqueous solubility aligns with hydrophobic thiadiazole rings, while DMSO compatibility suggests utility in biological assays .
Spectroscopic Data
Mass Spectrometry (ESI-MS):
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m/z: 516.1 [M+H]⁺ (calculated: 515.7).
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Fragmentation peaks at m/z 402.5 (loss of phenylpropanamide) and 215.5 (thiadiazole-ethylthio ion) .
Biological Activity and Applications
Molecular Docking Studies
Docking simulations against Cyclooxygenase-2 (COX-2) (PDB: 5KIR) reveal:
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Binding affinity: -9.2 kcal/mol, comparable to celecoxib (-10.1 kcal/mol).
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Key interactions:
These results suggest potential anti-inflammatory applications, though experimental validation is required.
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus (ATCC 25923) show:
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 8 ± 1.2 |
| 50 | 14 ± 2.1 |
| 100 | 18 ± 1.8 |
The moderate activity may stem from sulfur atoms disrupting bacterial membrane integrity .
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